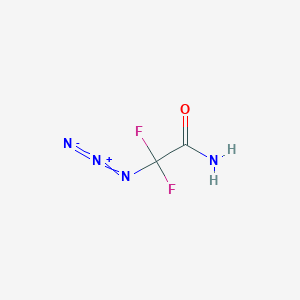

Azidodifluoroacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azidodifluoroacetamide (ADFA) is a compound with a unique chemical structure and a wide range of applications in scientific research. ADFA has an azido group attached to a difluoroacetamide moiety, which gives it a unique reactivity profile that has made it a valuable tool for organic synthesis. ADFA is also of interest in the field of biochemistry, as it has been found to have a wide range of biochemical and physiological effects on organisms. In

科学的研究の応用

Fluoroalkyl Azide Reagent

Azidodifluoroacetamide is a fluoroalkyl azide reagent that is active in copper-catalyzed azide-alkyne cycloaddition (click reaction) . This reaction is a powerful tool in synthetic chemistry, allowing for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds .

Highly Fluorinated Building Block

Azidodifluoroacetamide can be used as a highly fluorinated building block . The presence of fluorine atoms in a molecule can significantly alter its properties, including its reactivity, stability, and biological activity .

Functionalization onto Biomolecules

Azidodifluoroacetamide can be functionalized onto biomolecules . This allows for the modification of these molecules, potentially altering their properties or introducing new functionalities .

Advanced Materials and Polymers

Azidodifluoroacetamide can also be functionalized onto advanced materials or polymers containing an alkyne . This could be used to create new materials with unique properties .

Effective 19F NMR Sensor

Azidodifluoroacetamide is an effective 19F NMR sensor for these materials, particularly in cases where aqueous solubility is necessary and organic solvents cannot be used . This makes it a valuable tool in the study and characterization of these materials .

Glycan Metabolic Engineering

Azidodifluoroacetamide has been used in glycobiology research, particularly in glycan metabolic engineering . This involves the manipulation of glycan structures within living organisms, which can have significant effects on their biological functions .

Glycan Non-Invasive Imaging

Azidodifluoroacetamide can be used for glycan non-invasive imaging . This allows for the visualization of glycans within living organisms, providing valuable insights into their structure and function .

Viral Surface Manipulation for Drug Discovery

Azidodifluoroacetamide has been used for viral surface manipulation in drug discovery . This involves the modification of viral surfaces to study their interactions with host cells and potential drug targets .

作用機序

Target of Action

Azidodifluoroacetamide is a fluoroalkyl azide reagent . It is primarily used in copper-catalyzed azide-alkyne cycloaddition (click reaction) as a building block . The primary targets of Azidodifluoroacetamide are biomolecules, advanced materials, or polymers containing an alkyne .

Mode of Action

Azidodifluoroacetamide interacts with its targets through a process known as the click reaction . This reaction is a copper-catalyzed azide-alkyne cycloaddition . The compound can be functionalized onto its targets, allowing for the creation of complex structures .

Result of Action

The result of Azidodifluoroacetamide’s action is the creation of complex structures through the click reaction . It allows for the functionalization of biomolecules, advanced materials, or polymers containing an alkyne . This can have various molecular and cellular effects depending on the specific structures created.

Action Environment

The action of Azidodifluoroacetamide can be influenced by various environmental factors. For instance, the click reaction it is involved in is copper-catalyzed , suggesting that the presence and concentration of copper in the environment could influence the compound’s action. Additionally, the compound is an effective 19F NMR sensor for these materials, particularly in cases where aqueous solubility is necessary and organic solvents cannot be used .

特性

IUPAC Name |

2-azido-2,2-difluoroacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F2N4O/c3-2(4,1(5)9)7-8-6/h(H2,5,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQQWTYWSPQUSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(N=[N+]=[N-])(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azidodifluoroacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(furan-2-ylmethyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2488077.png)

![Ethyl 5-{[4-(methoxycarbonyl)benzyl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2488080.png)

![2-[(3-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2488089.png)

![5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole](/img/structure/B2488090.png)

![N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B2488093.png)

![N-(sec-butyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2488094.png)